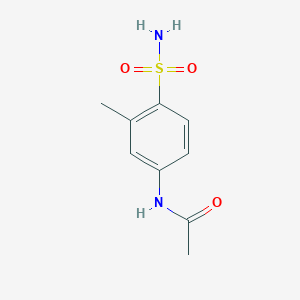

n-(3-Methyl-4-sulfamoylphenyl)acetamide

Description

Contextualization within Sulfonamide Medicinal Chemistry

Sulfonamides, characterized by the presence of a sulfonyl group connected to an amine, have a storied history in medicinal chemistry. The parent compound, sulfanilamide, a simple p-aminobenzenesulfonamide, laid the groundwork for the development of a plethora of "sulfa drugs." These compounds traditionally function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folate synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt a vital metabolic pathway in microorganisms, leading to a bacteriostatic effect. openaccesspub.org

The therapeutic landscape of sulfonamides has expanded far beyond their antimicrobial origins. openaccesspub.orgnih.gov Modifications to the core sulfonamide structure have yielded compounds with a diverse array of pharmacological properties, including diuretic, hypoglycemic, anti-inflammatory, and anticancer activities. nih.gov This versatility underscores the significance of the sulfonamide moiety as a privileged scaffold in drug design.

Significance of Acetamide-Sulfonamide Hybrid Structures in Contemporary Chemical Biology Research

The integration of an acetamide (B32628) group with a sulfonamide core, as seen in n-(3-Methyl-4-sulfamoylphenyl)acetamide , represents a strategic approach in modern medicinal chemistry. This "hybrid" structure combines two pharmacologically significant motifs, potentially leading to compounds with novel or enhanced biological activities. The acetamide moiety is a common feature in many established drugs and is known to participate in various biological interactions.

Recent research has focused on creating drug conjugates that merge different pharmacophores to explore new therapeutic possibilities. nih.govacs.org For instance, the conjugation of nonsteroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs has been investigated to develop novel urease inhibitors. acs.orgresearchgate.net These studies highlight a growing interest in hybrid molecules where the combined structural features can lead to synergistic effects or novel mechanisms of action. The structural similarity of sulfonamides to urea (B33335) allows them to compete for binding at the active site of the urease enzyme. acs.org

Overview of Academic Research Trajectories and Objectives Pertaining to this compound

While specific academic research focusing exclusively on This compound is not extensively documented in publicly available literature, the research trajectories for closely related acetamide-sulfonamide compounds provide a clear indication of the scientific interest in this structural class. The primary objectives of such research generally fall into the following categories:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce novel acetamide-sulfonamide derivatives is a fundamental area of research. nih.gov Characterization is typically achieved through spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. nih.gov

Biological Activity Screening: A major focus is the evaluation of these compounds against a variety of biological targets. This includes screening for antimicrobial, antifungal, anticancer, and enzyme inhibitory activities. nih.gov For example, recent studies have explored the potential of acetamide-sulfonamide scaffolds as urease inhibitors. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves understanding how modifications to the chemical structure influence biological activity. researchgate.net SAR studies help in identifying the key structural features responsible for a compound's therapeutic effects and guide the design of more potent and selective molecules. nih.govslideshare.netyoutube.com Key considerations in the SAR of sulfonamides include the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. slideshare.netyoutube.com

Computational Modeling and Docking Studies: In silico methods, such as molecular docking, are increasingly used to predict the binding interactions of these compounds with their biological targets. nih.gov These computational approaches provide valuable insights into the mechanism of action and can help in prioritizing compounds for synthesis and biological testing.

The research on acetamide-sulfonamide hybrids is a dynamic field, with ongoing efforts to discover new therapeutic agents for a range of diseases. The structural features of This compound make it a compound of interest within this broader research landscape.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methyl-4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-6-5-8(11-7(2)12)3-4-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDAOAFIPWCCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969395 | |

| Record name | N-(3-Methyl-4-sulfamoylphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5433-02-3 | |

| Record name | NSC29091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Methyl-4-sulfamoylphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Chemical Synthesis of n-(3-Methyl-4-sulfamoylphenyl)acetamide

The synthesis of This compound can be approached through a series of well-established and innovative chemical reactions. These strategies primarily focus on the sequential or convergent construction of its core components: the sulfonamide and acetamide (B32628) functionalities.

Established Synthetic Routes for Sulfonamide Moiety Construction

The formation of the sulfonamide linkage is a cornerstone in the synthesis of this class of compounds. The most classic and widely adopted method involves the reaction of a sulfonyl chloride with an amine. thieme-connect.de In the context of This compound , this would typically involve the reaction of a suitably substituted benzenesulfonyl chloride with an appropriate amine.

A common precursor is 4-acetamidobenzenesulfonyl chloride , which can be synthesized by the chlorosulfonation of acetanilide. prepchem.comlivejournal.com This intermediate can then be reacted with ammonia (B1221849) or an amine to furnish the desired sulfonamide. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid generated during the reaction. thieme-connect.de

Alternative and more advanced methods for aromatic sulfonamide synthesis have also been developed. These include:

Palladium-catalyzed aminosulfonylation: This three-component reaction utilizes aryl bromides or aromatic carboxylic acids, a source of sulfur dioxide (like potassium metabisulfite), and an amine in the presence of a palladium catalyst. rsc.org

Copper-catalyzed coupling: Aromatic sulfonamides can be synthesized through a copper-catalyzed three-component reaction of aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate (such as DABCO·(SO₂)₂), and N-chloroamines. researchgate.net

From unactivated acids and amines: A novel strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by a one-pot amination to form the sulfonamide. This method merges traditional amide coupling partners to generate sulfonamides. cardiff.ac.uk

The selection of a particular synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups present in the molecule.

Methodologies for Acetamide Functional Group Formation in Sulfonamide Analogues

The introduction of the acetamide group is another critical step in the synthesis of This compound and its analogues. This is typically achieved through the N-acylation of an aminosulfonamide precursor.

Several methods are available for this transformation:

Using Acetic Anhydride (B1165640) or Acetyl Chloride: The most straightforward method involves the reaction of the corresponding aminosulfonamide with acetic anhydride or acetyl chloride. acs.orgresearchgate.net This reaction is often performed in the presence of a base to scavenge the acid byproduct.

Using N-acylbenzotriazoles: N-acylbenzotriazoles are efficient N-acylating reagents for sulfonamides, reacting in the presence of a base like sodium hydride to produce N-acylsulfonamides in high yields. researchgate.netorganic-chemistry.org This method is particularly useful when the corresponding acid chlorides are difficult to prepare or handle.

Catalyst-Free Acylation under Ultrasound Irradiation: A green chemistry approach involves the acylation of sulfonamides with acetic anhydride under ultrasound irradiation without the need for a catalyst. This method offers advantages such as shorter reaction times and higher yields. acs.orgnih.gov

The choice of acylation method can be influenced by factors such as the reactivity of the aminosulfonamide and the desired reaction conditions. The table below summarizes some common acylation methods.

| Acylating Agent | Conditions | Advantages | Reference |

|---|---|---|---|

| Acetic Anhydride/Acetyl Chloride | Presence of a base (e.g., pyridine) | Readily available reagents, straightforward procedure | acs.orgresearchgate.net |

| N-acylbenzotriazoles | Presence of a base (e.g., NaH) | High yields, suitable for sensitive substrates | researchgate.netorganic-chemistry.org |

| Acetic Anhydride | Ultrasound irradiation, catalyst-free | Environmentally friendly, shorter reaction times | acs.orgnih.gov |

Exploration of Multi-component Reactions and Convergent Synthesis Approaches for Related Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single step. For the synthesis of sulfonamide-containing derivatives, several MCRs have been developed. For instance, a one-pot, three-component synthesis of sulfonimidamides has been reported using organometallic reagents, amines, and a sulfinylamine reagent. researchgate.net Another example is a Brønsted acid-catalyzed three-component synthesis of α-substituted sulfonamides from 2-alkylazaarenes, aldehydes, and sulfonamides. rsc.org

Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the final stages. scispace.com This approach is often more efficient than a linear synthesis for complex molecules. For a molecule like This compound , a convergent approach could involve the synthesis of a 3-methyl-4-aminophenyl fragment and a separate synthesis of an acetylated sulfonating agent, followed by their coupling. While specific convergent syntheses for this exact molecule are not extensively detailed in the provided context, the principles of convergent synthesis are widely applied in the preparation of analogous pharmaceutical compounds. scispace.com

Targeted Functional Group Interconversions and Advanced Derivatization

The structural framework of This compound allows for a wide range of modifications to fine-tune its physicochemical and pharmacological properties. These modifications can be targeted at either the acetamide moiety or the sulfamoylphenyl ring.

Modification of the Acetamide Moiety for Structure Diversification

The acetamide group is a versatile handle for chemical modification. In drug discovery, it is often modified to create prodrugs, which can improve pharmacokinetic parameters such as solubility and bioavailability. archivepp.com The acetamide functional group is amenable to prodrug design, with amidases being the in vivo hydrolyzing enzymes. archivepp.com

Beyond prodrug strategies, the acetamide group can be replaced with various bioisosteres to alter the molecule's properties. nih.govdrughunter.com Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. For instance, the amide bond can be replaced with other functional groups to create analogues with different stability and hydrogen bonding capabilities. nih.gov

Furthermore, the acetyl group itself can be substituted with other acyl groups to explore structure-activity relationships. This can be achieved by using different acylating agents in the synthesis.

Systematic Introduction of Substituents on the Sulfamoylphenyl Ring and Associated Phenyl Groups

The sulfamoylphenyl ring offers multiple positions for the introduction of various substituents, which can significantly impact the molecule's biological activity. The introduction of these substituents can be achieved through two main strategies:

Synthesis from Substituted Starting Materials: The most common approach is to start the synthesis with an already substituted aniline (B41778) or benzenesulfonyl chloride. For example, to introduce a substituent at a specific position on the phenyl ring, the corresponding substituted aniline can be used as the starting material for the sulfonamide synthesis. nih.gov A variety of substituted 4-acetamidobenzenesulfonyl chlorides can also be prepared and used as building blocks. nih.gov

Late-Stage Functionalization: This approach involves the introduction of new functional groups onto the aromatic ring at a late stage of the synthesis. scispace.comwikipedia.org Late-stage functionalization is a powerful tool in drug discovery as it allows for the rapid generation of a library of analogues from a common intermediate. acs.orgnih.gov C-H activation is a prominent technique in late-stage functionalization, enabling the direct conversion of C-H bonds into C-C or C-heteroatom bonds. rsc.orgresearchgate.netnih.gov For sulfonamide-containing compounds, the sulfonamide group itself can act as a directing group to guide the C-H functionalization to a specific position on the aromatic ring. acs.org This allows for the site-selective introduction of various functional groups, including alkyl, aryl, and halogen atoms. acs.org

The table below provides examples of late-stage functionalization reactions that can be applied to sulfonamide-containing aromatic rings.

| Functionalization Reaction | Catalyst/Reagent | Introduced Group | Reference |

|---|---|---|---|

| Olefination | Palladium catalyst | Alkene | acs.org |

| Arylation | Palladium catalyst | Aryl group | acs.org |

| Alkylation | Various catalysts | Alkyl group | acs.org |

| Halogenation | Various reagents | Halogen atom | acs.org |

| Carboxylation | Various reagents | Carboxylic acid | acs.org |

| Carbonylation | Various catalysts | Carbonyl group | acs.org |

Design and Synthesis of Hybrid Scaffolds Incorporating the this compound Core

The design of hybrid scaffolds is a prominent strategy in medicinal chemistry aimed at integrating two or more pharmacophoric units into a single molecule. This approach, often termed molecular hybridization, seeks to develop novel chemical entities with potentially improved affinity, efficacy, or a modified biological activity profile compared to the individual parent molecules. The core concept is that such hybrid molecules may interact with multiple biological targets or may present a unique combination of pharmacodynamic and pharmacokinetic properties. nih.gov

The this compound core serves as a versatile foundation for designing such hybrids due to the presence of reactive functional groups that are amenable to a variety of chemical transformations. The design strategy often focuses on retaining the essential sulfonamide and acetamide moieties, which are known pharmacophoric features in various biologically active agents, while introducing other molecular fragments to modulate activity. nih.gov

Synthetic Methodologies

The synthesis of hybrid molecules incorporating the this compound scaffold predominantly involves the formation of a stable covalent bond, such as an amide or a sulfonamide linkage, between the core structure and another molecule of interest.

One common and effective method is the amide coupling reaction, which links a carboxylic acid-containing molecule to an amine. nih.gov In a representative synthesis, a molecule with a carboxylic acid group, such as a Non-Steroidal Anti-inflammatory Drug (NSAID), can be activated and then coupled with a suitable sulfa drug or a related amine-containing scaffold. nih.gov For instance, the carboxylic acid can be activated in situ using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The activated species is then reacted with the amine component to form the final hybrid conjugate. nih.gov

Another widely employed synthetic route involves the reaction of a sulfonyl chloride with an amine. This method is fundamental to the synthesis of a vast array of sulfonamide derivatives. nih.gov The general procedure involves dissolving the amine and a base, like sodium carbonate, in a suitable solvent such as dichloromethane. nih.gov A solution of the corresponding sulfonyl chloride (e.g., a derivative of 4-acetamidobenzenesulfonyl chloride) is then added dropwise to the mixture. nih.gov The reaction is typically stirred at room temperature until completion, followed by an aqueous work-up to isolate the desired sulfonamide product. nih.gov This methodology allows for the incorporation of diverse amine-containing fragments onto the sulfamoyl group, leading to a library of hybrid compounds.

The progress of these reactions is commonly monitored by Thin-Layer Chromatography (TLC), and the structures of the resulting hybrid compounds are confirmed using spectroscopic techniques, including Infrared (IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and mass spectrometry. nih.govtandfonline.com

Detailed Research Findings

Research into related acetamide-sulfonamide scaffolds has demonstrated the successful synthesis and characterization of various hybrid molecules. These studies provide a blueprint for the potential development of hybrids based on the this compound core.

For example, studies on the synthesis of N-(4-(N-substituted-sulfamoyl)phenyl)acetamide derivatives have shown that 4-acetamidobenzenesulfonyl chloride can be readily reacted with a wide range of primary and secondary amines to produce the corresponding sulfonamides in good yields. nih.gov The amines incorporated in these studies include moieties such as pyridinylmethyl, (tetrahydrofuran-2-yl)methyl, and 4-methylpiperazinyl groups. nih.gov

The following table summarizes the types of reactants used and the resulting products in the synthesis of analogous sulfonamide derivatives, illustrating the versatility of the synthetic methodology.

| Starting Sulfonyl Chloride | Amine Reactant | Resulting Hybrid Scaffold Core | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Acetamidobenzenesulfonyl chloride | Pyridin-3-ylmethanamine | N-(4-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide | 74% | nih.gov |

| 4-Acetamidobenzenesulfonyl chloride | (Tetrahydrofuran-2-yl)methanamine | N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide | Data Not Specified | nih.gov |

| 4-Acetamidobenzenesulfonyl chloride | 1-Methylpiperazine | N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | 78% | nih.gov |

| 4-Acetamidobenzenesulfonyl chloride | 3,4-Dimethoxyphenethylamine | N-(4-(N-(3,4-dimethoxyphenethyl)sulfamoyl)phenyl)acetamide | 86% | nih.gov |

| 4-Acetamidobenzenesulfonyl chloride | 1,2,3,4-Tetrahydroisoquinoline | N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)acetamide | 73% | nih.gov |

In another strategic approach, NSAIDs like ibuprofen (B1674241) and flurbiprofen (B1673479) have been conjugated with various sulfa drugs through an amide linkage. nih.gov This was achieved by activating the carboxylic acid of the NSAID with DCC and DMAP, followed by reaction with the amino group of the sulfonamide. nih.gov This strategy effectively combines the structural features of both classes of drugs into a single hybrid molecule. nih.gov The resulting conjugates were characterized by the appearance of specific signals in their IR and ¹H-NMR spectra, such as the -NH proton of the newly formed acetamide group, confirming the successful coupling. nih.gov

The table below illustrates the application of amide coupling to create hybrid molecules from different pharmacophores.

| Carboxylic Acid Moiety | Amine Moiety (Sulfa Drug) | Coupling Agents | Resulting Hybrid Scaffold Type | Reference |

|---|---|---|---|---|

| Ibuprofen | Sulfathiazole | DCC, DMAP | Ibuprofen-Sulfathiazole Conjugate | nih.gov |

| Ibuprofen | Sulfadiazine | DCC, DMAP | Ibuprofen-Sulfadiazine Conjugate | nih.gov |

| Flurbiprofen | Sulfamethoxazole | DCC, DMAP | Flurbiprofen-Sulfamethoxazole Conjugate | nih.gov |

| Flurbiprofen | Sulfadiazine | DCC, DMAP | Flurbiprofen-Sulfadiazine Conjugate | nih.gov |

These established synthetic precedents provide a robust framework for the future design and synthesis of novel hybrid scaffolds that are specifically built upon the this compound core, allowing for systematic exploration of its potential in creating multifunctional molecules.

Molecular Structure and Conformation Analysis

Advanced Spectroscopic Characterization Techniques for n-(3-Methyl-4-sulfamoylphenyl)acetamide

Spectroscopic analysis is fundamental to confirming the chemical identity and understanding the electronic environment of the atoms within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. Based on data from closely related analogues like N-(4-sulfamoylphenyl)acetamide and other substituted acetamides, a detailed NMR profile for this compound can be predicted. chemicalbook.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The acetamide (B32628) group would feature a sharp singlet for the methyl (CH₃) protons and another singlet for the amide (NH) proton. The phenyl ring's methyl group would also appear as a singlet. The aromatic protons would exhibit a specific splitting pattern dictated by their substitution. The primary sulfonamide (SO₂NH₂) protons typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Key resonances would include signals for the carbonyl carbon of the acetamide group, the two methyl carbons (one from the acetamide and one on the aromatic ring), and multiple signals for the distinct aromatic carbons.

The following table outlines the predicted chemical shifts for this compound, extrapolated from spectral data of analogous compounds.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Acetamide) | ~2.1 | ~24 |

| NH (Acetamide) | ~10.3 | - |

| CH₃ (Aromatic) | ~2.4 | ~21 |

| SO₂NH₂ | ~7.3 (broad singlet) | - |

| Aromatic CH | ~7.6 - 8.0 | ~118 - 145 |

| C=O (Carbonyl) | - | ~169 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. The N-H stretching vibrations from both the amide and sulfonamide groups are anticipated in the region of 3100-3400 cm⁻¹. The spectrum will also feature a strong absorption band for the amide carbonyl (C=O) group, typically around 1670-1700 cm⁻¹. The sulfonamide group is characterized by two prominent stretching bands corresponding to its symmetric and asymmetric S=O vibrations.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide & Sulfonamide | 3100 - 3400 |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl Groups | 2850 - 3000 |

| C=O Stretch (Amide I) | Acetamide | 1670 - 1700 |

| N-H Bend (Amide II) | Acetamide | 1510 - 1570 |

| S=O Asymmetric Stretch | Sulfonamide | 1300 - 1350 |

| S=O Symmetric Stretch | Sulfonamide | 1140 - 1180 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high precision. nih.govnih.gov For this compound, the molecular formula is C₉H₁₂N₂O₃S. HRMS analysis would provide an experimental mass that matches the calculated theoretical mass to within a few parts per million (ppm), thereby confirming the molecular formula. embopress.org This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Molecular Formula: C₉H₁₂N₂O₃S

Calculated Monoisotopic Mass: 228.0569 g/mol

Solid-State Structural Investigations of this compound Analogues

While specific crystallographic data for this compound is not available, extensive research on its analogues provides a robust framework for understanding its likely solid-state structure, molecular conformation, and crystal packing.

| Compound | Formula | Crystal System | Space Group | Key Feature |

|---|---|---|---|---|

| 4-Methyl-N-propylbenzenesulfonamide | C₁₀H₁₅NO₂S | Monoclinic | P2₁/c | Three-dimensional network via N-H···O and C-H···O bonds. nih.gov |

| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | C₁₅H₁₆N₂O₃S | Triclinic | P-1 | Twisted C-S-N-C unit; dihedral angle between rings is 67.03°. researchgate.net |

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs

The crystal structures of sulfonamides are predominantly governed by intermolecular hydrogen bonds. The protons of the sulfonamide group (amino protons) show a strong preference for bonding to the electronegative sulfonyl oxygen atoms of neighboring molecules. researchgate.netnih.gov This interaction is a dominant motif, often leading to the formation of well-defined one-dimensional chains or ribbons. nih.govnih.gov

Theoretical and Computational Structural Studies3.3.1. Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Elucidation 3.3.2. Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization in Crystal Structures

To fulfill this request, primary research data from crystal structure analysis (e.g., via X-ray crystallography) and computational chemistry studies specifically performed on this compound would be required.

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Studies of n-(3-Methyl-4-sulfamoylphenyl)acetamide and its Analogues

The inhibitory potential of this compound and its structural variants has been evaluated against several key enzymes, demonstrating a range of activities from potent to moderate inhibition. These studies provide valuable insights into the structure-activity relationships that govern the interaction of these compounds with their respective enzymatic targets.

Sulfonamide-containing compounds have long been recognized as a significant class of carbonic anhydrase (CA) inhibitors. The mechanism of action involves the coordination of the sulfonamide group to the zinc ion within the active site of the enzyme. mdpi.com this compound belongs to this class, and its analogues have been extensively studied for their ability to inhibit various isoforms of human and mycobacterial carbonic anhydrases.

The cytosolic isoforms of human carbonic anhydrase, hCA I, hCA II, and hCA VII, are ubiquitous and play crucial roles in various physiological processes. A series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are analogues of this compound, have demonstrated significant inhibitory activity against these isoforms. nih.gov

In a study evaluating these analogues, many of the compounds displayed potent inhibition against hCA I, with Kᵢ values ranging from 13.3 to 87.6 nM, which is a notable improvement compared to the standard inhibitor acetazolamide (B1664987) (AAZ) with a Kᵢ of 250 nM. nih.govmdpi.com Against hCA II, the inhibition was also significant, with Kᵢ values in the range of 5.3 to 384.3 nM, with some compounds showing higher potency than acetazolamide (Kᵢ = 12.5 nM). nih.govmdpi.com For hCA VII, a brain-associated isoform, the inhibition was particularly strong, with Kᵢ values between 1.1 and 13.5 nM, again with several analogues surpassing the inhibitory activity of acetazolamide (Kᵢ = 2.5 nM). nih.govmdpi.com One particular derivative exhibited superior selectivity for hCA VII over hCA I and hCA II, making it a promising candidate for further investigation. mdpi.com

| Compound Analogue | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) |

|---|---|---|---|

| Analogue Series 1 | 13.3 - 87.6 | 5.3 - 384.3 | 1.1 - 13.5 |

| Acetazolamide (Standard) | 250 | 12.5 | 2.5 |

The transmembrane carbonic anhydrases, hCA IX and hCA XII, are overexpressed in various tumors and are considered important targets for cancer therapy. nih.gov Analogues of this compound, specifically isatin (B1672199) N-phenylacetamide based sulfonamides, have been investigated for their inhibitory effects on these tumor-associated isoforms. nih.gov

One of the indole-2,3-dione derivatives from this series demonstrated noteworthy inhibition of hCA XII, with a Kᵢ of 7.91 nM, which is comparable to that of acetazolamide (Kᵢ = 5.70 nM). nih.gov Furthermore, hydrazide-sulfonamide hybrids have been synthesized and evaluated, with some compounds showing high selectivity as inhibitors of hCA IX, while not inhibiting hCA XII. nih.gov In another study, some sulfonamide derivatives were found to be highly selective for hCA IX and XII inhibition over the cytosolic isoforms hCA I and II. nih.gov

| Compound Analogue | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|

| Isatin N-phenylacetamide derivative | - | 7.91 |

| Hydrazide-sulfonamide hybrids | Selective Inhibition | No Inhibition |

| Acetazolamide (Standard) | 25.8 | 5.70 |

Carbonic anhydrases from Mycobacterium tuberculosis (MtCAs) are essential for the survival of the bacterium and represent potential targets for the development of new anti-tuberculosis drugs. A series of N-((4-sulfamoylphenyl)carbamothioyl) amides were tested for their inhibitory activity against three β-CAs from this pathogen: MtCA1, MtCA2, and MtCA3. nih.gov

The study revealed that these compounds effectively inhibited MtCA1 and MtCA2. nih.gov In particular, MtCA2 was the most sensitive to these inhibitors, with ten out of the twelve evaluated compounds showing Kᵢ values in the low nanomolar range. nih.gov In contrast, MtCA3 was poorly inhibited by this series of sulfonamides. nih.gov

| Compound Analogue | MtCA1 Inhibition | MtCA2 Inhibition | MtCA3 Inhibition |

|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Effective | Highly Effective (low nM Kᵢ) | Poor |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. A recent study on new sulfonamide-1,2,3-triazole-acetamide derivatives demonstrated potent urease inhibitory activity. nih.gov All the synthesized compounds in this series showed IC₅₀ values below 4.53 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.76 µM). nih.gov The most potent compound in this series, a N-phenylacetamide derivative with a 2-methyl substituent, had an IC₅₀ of 0.12 µM, making it 198 times more potent than thiourea. nih.govresearchgate.net

Another study on benzamide-acetamide pharmacophore-containing sulfonamides also reported competitive inhibition of urease, with IC₅₀ values for the most potent compounds ranging from 3.59 to 8.35 µM. semanticscholar.org

| Compound Analogue Series | IC₅₀ (µM) |

|---|---|

| Sulfonamide-1,2,3-triazole-acetamides | 0.12 - 4.53 |

| Benzamide-acetamide sulfonamides | 3.59 - 8.35 |

| Thiourea (Standard) | 23.76 |

For instance, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, an analogue, was found to be a selective inhibitor of human MAO-B with an IC₅₀ value of 3.47 µM, while showing weaker inhibition of the MAO-A isoform (IC₅₀ = 43.3 µM). mdpi.com This selectivity for MAO-B is a desirable characteristic for potential anti-Parkinsonian agents. criver.com Other research has also highlighted benzylamine-sulfonamide derivatives as potential MAO-B inhibitors. researchgate.net The inhibitory activity of these compounds is often attributed to the interaction of the sulfonamide group with residues in the substrate cavity of the enzyme. mdpi.com

| Compound Analogue | MAO-B (IC₅₀, µM) | MAO-A (IC₅₀, µM) | Selectivity (MAO-A/MAO-B) |

|---|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 3.47 | 43.3 | ~12.5 |

Carbonic Anhydrase (CA) Inhibition: Isozyme Selectivity and Potency

Enzyme Kinetics and Elucidation of Inhibition Mechanisms

The study of enzyme kinetics is fundamental to characterizing the interaction between an inhibitor and its target enzyme. For acetamide (B32628) and sulfonamide derivatives, researchers employ various kinetic analyses to determine the potency and mechanism of inhibition.

The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. A lower IC50 value indicates a more potent inhibitor.

The inhibition constant, Ki, provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. For noncompetitive inhibitors, the Ki is generally equivalent to the IC50, whereas for competitive and uncompetitive inhibitors, the Ki is approximately half of the IC50 value. ebmconsult.com A smaller Ki value signifies a stronger binding affinity.

Studies on various N-arylacetamide and benzenesulfonamide (B165840) derivatives have reported a wide range of inhibitory activities against different enzymes. For instance, a series of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate were evaluated for their urease inhibitory potential, with IC50 values ranging from 9.8 to 20.7 µM. wikimedia.org In another study, substituted acetamide derivatives were identified as butyrylcholinesterase inhibitors, with the most potent compound exhibiting an IC50 value of 3.94 µM. nih.gov Similarly, benzenesulfonamide derivatives have shown potent inhibition of human carbonic anhydrase (hCA) isoforms, with Ki values in the low nanomolar range. researchgate.net

Table 1: Illustrative IC50 and Ki Values for Related Acetamide and Sulfonamide Derivatives

| Compound Class | Target Enzyme | Inhibitory Value | Reference |

|---|---|---|---|

| N-Arylacetamide derivative (5k) | Urease | IC50 = 9.8 ± 0.023 µM | wikimedia.org |

| Substituted acetamide derivative (8c) | Butyrylcholinesterase | IC50 = 3.94 µM | nih.gov |

| Beta-lactam substituted benzenesulfonamide (5a) | Human Carbonic Anhydrase II | Ki = 69.56 nM | researchgate.net |

| Beta-lactam substituted benzenesulfonamide (5d) | Human Carbonic Anhydrase II | Ki = 39.64 nM | researchgate.net |

This table presents data for structurally related compounds to illustrate the range of inhibitory activities observed in this class of molecules.

Enzyme inhibitors are classified based on their mechanism of action, which can be elucidated through kinetic studies. The primary types of reversible inhibition are competitive, non-competitive, and mixed-type.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding.

Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. This affects both the binding of the substrate and the catalytic activity of the enzyme.

Kinetic analyses of various acetamide and sulfonamide derivatives have revealed different inhibition mechanisms. For example, a study on substituted acetamide derivatives as butyrylcholinesterase inhibitors found that the most potent compound acted as a mixed-type inhibitor. nih.govresearchgate.net In contrast, bi-heterocyclic sulfonamides have been identified as non-competitive inhibitors of tyrosinase. nih.govresearchgate.net

The Lineweaver-Burk plot, a double reciprocal plot of the Michaelis-Menten equation, is a graphical method used to determine key enzyme kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), and to distinguish between different types of enzyme inhibition. 2minutemedicine.comkhanacademy.orgwikipedia.org

In the absence of an inhibitor, the Lineweaver-Burk plot is a straight line.

Competitive inhibition is characterized by an increase in the apparent Km (the x-intercept becomes less negative) while Vmax (the y-intercept) remains unchanged.

Non-competitive inhibition results in a decrease in the apparent Vmax (the y-intercept increases) with no change in Km (the x-intercept remains the same).

Mixed-type inhibition affects both Vmax and Km, resulting in changes to both the x- and y-intercepts.

Researchers have utilized Lineweaver-Burk plots to characterize the inhibition mechanisms of acetamide and sulfonamide derivatives. For instance, the mixed-type inhibition of butyrylcholinesterase by a substituted acetamide derivative was confirmed through Lineweaver-Burk analysis. nih.govresearchgate.net Similarly, this method was employed to identify bi-heterocyclic sulfonamides as non-competitive inhibitors of tyrosinase. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features required for potent and selective enzyme inhibition.

The nature and position of substituents on the aromatic rings of acetamide and sulfonamide derivatives can significantly impact their inhibitory potency and selectivity.

In a study of N-arylacetamide derivatives as urease inhibitors, the presence and position of substituents on the phenylacetamide ring were found to influence activity. For example, derivatives with a methyl group at different positions exhibited comparable inhibitory potential. nih.gov The introduction of a nitro group, a strong electron-withdrawing group, at the para-position of the phenylacetamide ring also resulted in good inhibition. wikimedia.orgnih.gov Halogen substituents on the phenylacetamide ring led to moderate inhibitory potentials. wikimedia.orgnih.gov

For benzenesulfonamide derivatives targeting carbonic anhydrases, substitutions on the benzene (B151609) ring have been shown to be critical for potency and selectivity. Small aromatic sulfonamides often derive their inhibitory power from the interaction of hydrogen bond acceptors at the para or meta positions with hydrophilic residues in the enzyme's active site. nih.gov The addition of various substituted aryl rings at the para-position of benzenesulfonamides led to potent inhibition of certain hCA isoforms, while showing low inhibition against others, highlighting the role of these substituents in achieving selectivity.

The sulfonamide group is a critical pharmacophore in many biologically active compounds. researchgate.net It is known to interact with key residues in the active sites of enzymes like carbonic anhydrases, often coordinating with a zinc ion. nih.gov The N-acylsulfonamide functional group, in particular, is a feature of several marketed drugs. nih.gov

The acetamide portion of the molecule can also contribute to binding through hydrogen bonding and hydrophobic interactions. SAR studies on sulfonamides have shown that modifications to the N1-amino group of the sulfonamide can influence activity. Mono-substitution on the N1-amino group can increase potency, while di-substitution often leads to a loss of activity. youtube.com

The aromatic rings provide a scaffold for the molecule and their substituents can engage in various interactions with the enzyme's binding pocket, including hydrophobic, van der Waals, and hydrogen bonding interactions. The relative orientation of these rings can also be important for optimal binding. nih.gov Molecular docking studies on various sulfonamide and acetamide derivatives have helped to visualize these interactions and rationalize the observed SAR. nih.govnih.gov

Preclinical Biological Assessment in Controlled In Vitro Models

Cytotoxic Effects and Apoptosis Induction Studies in Cancer Cell Lines There is no published research on the cytotoxic or pro-apoptotic effects of this compound on any cancer cell lines. Therefore, data on its IC₅₀ values, effects on the cell cycle, or its ability to induce apoptosis are non-existent.

Based on a comprehensive review of the available research, specific computational chemistry and molecular modeling studies focusing solely on the compound This compound are not present in the provided search results. The existing literature details computational analyses of structurally related sulfonamides and acetamide derivatives, but not the specific molecule requested.

Therefore, it is not possible to provide a detailed, evidence-based article that strictly adheres to the requested outline for this compound. Generating content for the specified sections would require data from molecular docking, molecular dynamics, and QSAR studies that have not been published for this exact compound.

To fulfill the user's request for a scientifically accurate article focused exclusively on this compound, specific research detailing these computational insights would be required. Information on related compounds cannot be substituted, as the specific placement of the methyl group would lead to unique interactions and properties that cannot be accurately inferred from isomers or other derivatives.

Computational Chemistry and Molecular Modeling Insights

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior and biological function. Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules like n-(3-Methyl-4-sulfamoylphenyl)acetamide. xisdxjxsu.asia These studies provide a detailed understanding of the electron distribution, electrostatic potential, and sites susceptible to electrophilic or nucleophilic attack. xisdxjxsu.asia

Analysis of the Molecular Electrostatic Potential (MEP) is a valuable tool in this context. The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen) and electron-deficient regions (positive potential). These maps are instrumental in predicting how the molecule will interact with other molecules, including biological receptors and enzymes, guiding the understanding of intermolecular interactions such as hydrogen bonding. xisdxjxsu.asia

By calculating various electronic parameters, researchers can predict the global and local reactivity of the molecule. This information is critical for understanding its mechanism of action and for predicting potential metabolic pathways. xisdxjxsu.asia

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions and electronic transitions. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized, indicating that charge transfer can readily occur within the molecule. mdpi.comnih.gov

This analysis is crucial for understanding the potential biological activity of a compound, as charge-transfer interactions are often fundamental to the binding of a drug to its target. mdpi.com The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy is related to its electron affinity (electron-accepting ability). mdpi.com The electronic transitions, such as the π–π* transitions observed in UV-visible spectroscopy, can be correlated with the transition of electrons from the HOMO to the LUMO. nih.gov In acetamide (B32628) derivatives, the electron density of the HOMO is often concentrated on the phenyl ring and amide groups, while the LUMO is also focused on the aromatic system, indicating that the primary electronic transitions occur within this part of the molecule. nih.gov

Table 2: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Description | Implication for Reactivity and Stability |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A large gap indicates high stability and low reactivity. A small gap indicates high reactivity and polarizability. nih.gov |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation n-(3-Methyl-4-sulfamoylphenyl)acetamide Derivatives with Enhanced Potency and Selectivity

Future efforts in the development of this compound analogs will focus on a rational, structure-based design approach to yield compounds with improved pharmacological profiles. A primary objective is the enhancement of both potency and selectivity towards specific biological targets. This can be achieved through systematic modifications of the parent molecule's structure. For instance, the introduction of diverse substituents on the phenyl rings or modification of the acetamide (B32628) and sulfamoyl groups can significantly influence the compound's binding affinity and efficacy. nih.govacs.org

A ligand-based approach, leveraging the structural and functional properties of known active sulfonamides, can also guide the design of novel derivatives. nih.gov This strategy aims to refine the basic therapeutic attributes of the molecule while potentially circumventing mechanisms of resistance observed with older sulfonamide-based drugs. nih.gov The synthesis of these next-generation compounds will likely involve multi-step reaction sequences, beginning with commercially available starting materials and employing modern synthetic methodologies to ensure high yields and purity. nih.gov

The following table outlines potential modification strategies and their expected impact on the pharmacological properties of this compound derivatives.

| Modification Strategy | Rationale | Expected Outcome |

| Introduction of electron-withdrawing or -donating groups on the phenyl rings | To modulate the electronic properties of the molecule and influence binding interactions with the target protein. | Enhanced binding affinity and potency. |

| Alteration of the acetamide linker | To optimize the spatial orientation of the molecule within the binding pocket of the target. | Improved selectivity and reduced off-target effects. |

| Substitution on the sulfamoyl nitrogen | To explore new interaction points with the target and improve pharmacokinetic properties. | Increased potency and better bioavailability. |

| Bioisosteric replacement of functional groups | To improve physicochemical properties such as solubility and membrane permeability. | Enhanced drug-like properties. |

Exploration of Novel Molecular Targets for Sulfonamide-Based Therapeutic Interventions

While the sulfonamide moiety is traditionally associated with antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthase (DHPS), recent research has unveiled a much broader spectrum of biological activities. researchgate.nettandfonline.com Consequently, a significant future research direction involves the exploration of novel molecular targets for this compound and its derivatives. This expansion of therapeutic applications is driven by the versatile nature of the sulfonamide scaffold, which can be tailored to interact with a wide array of enzymes and receptors. ajchem-b.com

Potential novel targets for sulfonamide-based drugs include, but are not limited to, carbonic anhydrases (CAs), vascular endothelial growth factor receptor-2 (VEGFR-2), and various protein tyrosine kinases (PTKs). ajchem-b.comacs.orgacs.org The overexpression or dysregulation of these proteins is implicated in the pathophysiology of numerous diseases, including cancer, glaucoma, and inflammatory disorders. researchgate.netacs.orgajchem-b.com By designing derivatives of this compound that selectively inhibit these targets, it may be possible to develop novel therapeutic agents for these conditions.

The table below summarizes some of the promising novel molecular targets for sulfonamide-based therapies.

| Molecular Target | Therapeutic Area | Rationale for Targeting |

| Carbonic Anhydrases (CAs) | Cancer, Glaucoma | CAs are involved in pH regulation, and their inhibition can disrupt the tumor microenvironment and reduce intraocular pressure. ajchem-b.comacs.org |

| VEGFR-2 | Cancer | VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. acs.org |

| Protein Tyrosine Kinases (PTKs) | Cancer | PTKs play a crucial role in cell proliferation, differentiation, and survival, and their inhibition can halt tumor growth. acs.org |

| α-Glucosidase | Diabetes | Inhibition of α-glucosidase can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.gov |

Integration of Advanced Computational Approaches in Rational Drug Design and Optimization

The integration of advanced computational tools is poised to revolutionize the rational drug design and optimization of this compound derivatives. nih.gov Computer-aided drug design (CADD) methods, including both structure-based and ligand-based approaches, can significantly accelerate the discovery of new therapeutic molecules by reducing the time and cost associated with traditional screening methods. nih.govmdpi.com

Structure-based CADD relies on the three-dimensional structure of the target protein to predict how a ligand will bind. nih.gov Techniques such as molecular docking can be used to virtually screen large libraries of compounds and identify those with the highest predicted binding affinity for the target of interest. nih.gov This information can then be used to guide the synthesis of the most promising candidates. Ligand-based CADD, on the other hand, utilizes the structural information of known active compounds to develop a pharmacophore model, which can then be used to search for new molecules with similar properties. nih.gov

Quantitative structure-activity relationship (QSAR) studies represent another powerful computational tool that can be employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can provide valuable insights into the structural features that are most important for activity and guide the design of more potent analogs.

The following table highlights key computational approaches and their applications in the drug design process for this compound derivatives.

| Computational Approach | Description | Application in Drug Design |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Virtual screening of compound libraries and prediction of binding modes. nih.gov |

| Pharmacophore Modeling | Identifies the essential structural features required for biological activity. | Design of novel compounds with improved activity and searching for new scaffolds. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. | Elucidation of structure-activity relationships and prediction of the activity of new compounds. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Understanding the dynamic behavior of the ligand-protein complex and assessing binding stability. |

Development of Sophisticated In Vitro Disease Models for Comprehensive Preclinical Evaluation

A critical aspect of translating promising drug candidates from the laboratory to the clinic is their comprehensive preclinical evaluation. To this end, the development and utilization of sophisticated in vitro disease models that more accurately mimic human physiology are paramount. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cellular interactions and microenvironments found in vivo, which can lead to poor prediction of a drug's efficacy and toxicity in humans. nih.govalliedacademies.org

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant platform for preclinical drug testing. nih.govnih.gov These models can better recapitulate the tissue architecture, cell-cell interactions, and nutrient gradients of native tissues, thereby providing a more accurate assessment of a compound's therapeutic potential. upmbiomedicals.com For instance, patient-derived tumor organoids can be used to screen for personalized cancer therapies. frontiersin.org

Furthermore, the emergence of organ-on-a-chip technology represents a significant advancement in preclinical drug evaluation. nih.govnih.gov These microfluidic devices can simulate the structure and function of human organs, allowing for the study of drug metabolism, efficacy, and toxicity in a dynamic and controlled environment. nih.govucsd.edu The use of these advanced in vitro models in the preclinical evaluation of this compound derivatives will be crucial for de-risking their development and increasing the likelihood of clinical success.

The table below compares different in vitro models for preclinical drug evaluation.

| Model | Description | Advantages | Limitations |

| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | High-throughput, low cost. | Lacks physiological relevance, poor predictive power. nih.gov |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates. | More physiologically relevant, better recapitulation of tissue architecture. alliedacademies.orgnih.gov | Lower throughput, more complex to maintain. |

| Organ-on-a-Chip | Microfluidic devices that mimic organ function. | Dynamic culture conditions, potential for multi-organ systems. nih.govnih.gov | Technically challenging, still an emerging technology. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.